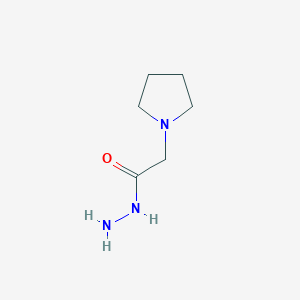2-(Pyrrolidin-1-yl)acetohydrazide
CAS No.: 7171-96-2
Cat. No.: VC7815222
Molecular Formula: C6H14ClN3O
Molecular Weight: 179.65
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 7171-96-2 |
|---|---|
| Molecular Formula | C6H14ClN3O |
| Molecular Weight | 179.65 |
| IUPAC Name | 2-pyrrolidin-1-ylacetohydrazide |
| Standard InChI | InChI=1S/C6H13N3O/c7-8-6(10)5-9-3-1-2-4-9/h1-5,7H2,(H,8,10) |
| Standard InChI Key | FMEYGLQPEBCHSV-UHFFFAOYSA-N |
| SMILES | C1CCN(C1)CC(=O)NN |
| Canonical SMILES | C1CCN(C1)CC(=O)NN.Cl |
Introduction
Structural and Chemical Identity
2-(Pyrrolidin-1-yl)acetohydrazide (C₆H₁₂N₃O) consists of an acetohydrazide backbone (CH₃CONHNH₂) substituted at the α-carbon with a pyrrolidin-1-yl group. The pyrrolidine ring, a five-membered secondary amine, introduces steric bulk and enhances lipophilicity compared to unsubstituted acetohydrazides . Key structural features include:
-
Molecular formula: C₆H₁₂N₃O
-
Molecular weight: 142.18 g/mol (calculated)
-
Functional groups: Hydrazide (-CONHNH₂), pyrrolidine (C₄H₈N)
The compound’s stereoelectronic profile suggests moderate polarity, with a predicted logP of ~1.2–1.5, balancing solubility and membrane permeability . Hydrogen bond donors (1) and acceptors (3) further influence its pharmacokinetic behavior.
Synthesis Methodologies
General Synthetic Routes
The synthesis of 2-(pyrrolidin-1-yl)acetohydrazide derivatives typically involves sequential nucleophilic substitutions and condensation reactions. A representative pathway, adapted from studies on analogous compounds , proceeds as follows:
-
Formation of chloroacetohydrazide:
Ethyl chloroacetate reacts with hydrazine hydrate to yield 2-chloroacetohydrazide. -
Pyrrolidine substitution:
The chloro group undergoes nucleophilic displacement with pyrrolidine in polar aprotic solvents (e.g., DMF) at 60–80°C. -
Purification:
Recrystallization from ethanol or aqueous ethanol yields the pure product.
Optimization Strategies
-
Catalysis: Anhydrous zinc chloride or sulfuric acid accelerates substitution reactions .
-
Solvent selection: Ethanol or dioxane improves yield (reported 70–85% for analogs) .
-
Temperature control: Reflux at 70–80°C minimizes side product formation.
Physicochemical Properties
While experimental data for 2-(pyrrolidin-1-yl)acetohydrazide are scarce, extrapolations from structurally related compounds provide insights :
The pyrrolidine moiety increases lipophilicity compared to parent acetohydrazides, potentially enhancing blood-brain barrier penetration .
Biological Activities
Antimicrobial Effects
Thiazolidinone-acetohydrazide hybrids demonstrate broad-spectrum activity:
-
Structure-activity relationship: Electron-withdrawing substituents (e.g., Cl, NO₂) enhance potency .
Pharmacological and Toxicological Profiles
ADME Predictions
Computational models for analogs suggest favorable drug-likeness :
-
Absorption: 94.58–100% human oral absorption.
-
Metabolism: Susceptible to CYP3A4-mediated oxidation.
-
Excretion: Renal clearance predominates.
Toxicity Considerations
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume